(S)-3-(2,2-Difluoroethyl)pyrrolidine (S)-3-(2,2-Difluoroethyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17385721
InChI: InChI=1S/C6H11F2N/c7-6(8)3-5-1-2-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1
SMILES:
Molecular Formula: C6H11F2N
Molecular Weight: 135.15 g/mol

(S)-3-(2,2-Difluoroethyl)pyrrolidine

CAS No.:

Cat. No.: VC17385721

Molecular Formula: C6H11F2N

Molecular Weight: 135.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-3-(2,2-Difluoroethyl)pyrrolidine -

Specification

Molecular Formula C6H11F2N
Molecular Weight 135.15 g/mol
IUPAC Name (3S)-3-(2,2-difluoroethyl)pyrrolidine
Standard InChI InChI=1S/C6H11F2N/c7-6(8)3-5-1-2-9-4-5/h5-6,9H,1-4H2/t5-/m0/s1
Standard InChI Key FEKPQSLPXNUZCV-YFKPBYRVSA-N
Isomeric SMILES C1CNC[C@@H]1CC(F)F
Canonical SMILES C1CNCC1CC(F)F

Introduction

Chemical Structure and Physicochemical Properties

(S)-3-(2,2-Difluoroethyl)pyrrolidine (IUPAC name: (3S)-3-(2,2-difluoroethyl)pyrrolidine) features a five-membered pyrrolidine ring with a 2,2-difluoroethyl substituent at the third position. The stereogenic center at C3 confers enantioselectivity, which is critical for its interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₁₁F₂N
Molecular Weight135.15 g/mol
CAS Number2708342-85-0 (hydrochloride)
Storage ConditionsRoom temperature, dry, cool
Purity (NMR)≥97.0%

The fluorinated side chain enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it advantageous for drug design . The difluoroethyl group also introduces electronegative effects that influence molecular conformation and binding affinity.

Synthetic Strategies

Organocatalytic and Metal-Catalyzed Approaches

The synthesis of (S)-3-(2,2-Difluoroethyl)pyrrolidine typically involves asymmetric catalysis to achieve enantiomeric purity. Organocatalytic methods, such as proline-derived catalysts, enable stereoselective formation of the pyrrolidine ring . Transition metal catalysts (e.g., palladium or nickel) are employed in cross-coupling reactions to introduce the difluoroethyl moiety, with reaction conditions optimized for yield (60–85%) and enantiomeric excess (>90%).

Key Intermediate: Proline Derivatives

Functionalization of preformed pyrrolidine rings, such as L-proline, provides a streamlined route. For example, nucleophilic substitution at the C3 position with 2,2-difluoroethyl halides yields the target compound after deprotection . This method benefits from commercial availability of chiral starting materials but requires careful control of reaction stereochemistry.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR: Peaks consistent with pyrrolidine ring protons (δ 1.6–2.8 ppm) and difluoroethyl group (δ 4.2–4.6 ppm, splitting due to F coupling) .

  • Mass Spectrometry: Molecular ion peak at m/z 135.15 [M+H]⁺, with fragments corresponding to pyrrolidine ring cleavage .

Biological Activity and Mechanism

Acetyl-CoA Carboxylase (ACC) Inhibition

(S)-3-(2,2-Difluoroethyl)pyrrolidine derivatives exhibit inhibitory activity against ACC2, a key enzyme in fatty acid metabolism . In vitro studies demonstrate IC₅₀ values of 12–61 nM, with selectivity over related isoforms (e.g., ACC1) . The fluorinated side chain enhances binding to the ACC2 active site through hydrophobic interactions and fluorine-mediated hydrogen bonding .

Metabolic Disease Applications

Preclinical models highlight its potential in treating obesity and type 2 diabetes. In db/db mice, derivatives reduced fasting glucose by 30% and triglycerides by 45% at 10 mg/kg doses . The compound’s ability to modulate lipid metabolism stems from ACC2 inhibition, which suppresses hepatic lipogenesis and improves insulin sensitivity .

ModificationBiological ImpactSource
C3 StereochemistryS-configuration enhances ACC2 binding by 10-fold vs. R
Difluoroethyl GroupIncreases metabolic stability (t₁/₂ > 6 h) vs. non-fluorinated analogs
N-SubstituentsTertiary amines improve potency (EC₅₀ < 100 nM) vs. primary amines

Pseudorotation of the pyrrolidine ring allows adaptive binding to enantioselective targets like RORγt and PPARγ . For example, cis-3,4-diphenyl analogs adopt a "U-shaped" conformation critical for inverse agonism of RORγt, a target in autoimmune diseases .

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